Rocaglamide

Catalog No.
S541739
CAS No.
84573-16-0
M.F
C29H31NO7
M. Wt
505.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rocaglamide

CAS Number

84573-16-0

Product Name

Rocaglamide

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

Molecular Formula

C29H31NO7

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1

InChI Key

DAPAQENNNINUPW-IDAMAFBJSA-N

SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

Rocaglamide; Rocaglamide A; RocA; NSC 326408.

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Description

The exact mass of the compound Rocaglamide is 505.21005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326408. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rocaglamide is a naturally occurring compound found in various plants, most notably in those belonging to the genus Aglaia []. Scientific research into Rocaglamide focuses on its potential applications in cancer treatment. Here's a breakdown of its key areas of investigation:

Inducing Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Rocaglamide has been shown to induce apoptosis in various cancer cell lines []. Studies suggest it works by:

  • Suppression of c-FLIP: This protein inhibits the cell death pathway. Rocaglamide can downregulate c-FLIP expression, making cancer cells more susceptible to apoptosis.
  • Activation of Caspase Pathways: Caspases are enzymes critical for apoptosis. Rocaglamide has been shown to activate caspase-3 and caspase-8, leading to cell death in cancer cells [].

Rocaglamide is a natural product belonging to the flavagline class of compounds, first isolated in 1982 from the leaves of Aglaia rimosa, a plant native to Taiwan. Its chemical structure features a cyclopenta[b]benzofuran core, characterized by a complex arrangement of fused rings that contribute to its biological activity. Rocaglamide has garnered attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and insecticidal activities. The compound's name reflects its origin from the Republic of China and its amide structure derived from the Aglaia species .

  • Rocaglamide's anti-cancer properties are attributed to its ability to inhibit protein synthesis in cancer cells [, ].
  • It achieves this by binding to the translation initiation factor eIF4A, preventing it from initiating the translation process required for protein production [].
  • Additionally, Rocaglamide may interfere with other cellular processes like NF-κB activation, a key pathway in inflammation and cancer development [].
  • Data on the specific toxicity of Rocaglamide is limited. However, due to its complex structure, it's advisable to handle it with caution in a research setting following appropriate laboratory safety protocols [].
That are significant for its synthesis and functionalization. Key reactions include:

  • Cycloaddition Reactions: Rocaglamide can be synthesized through [3 + 2] cycloaddition reactions involving 3-hydroxyflavone and methyl cinnamate, which leads to the formation of derivatives with potential biological activity .
  • Reduction Reactions: The compound can be reduced to yield derivatives like methyl rocaglate and rocaglaol through selective reduction processes .
  • Nazarov Cyclization: This reaction has been employed in synthetic pathways to construct the tricyclic core of rocaglamide efficiently .

Rocaglamide exhibits a range of biological activities:

  • Anticancer Activity: It has shown potent antiproliferative effects against various human cancer cell lines at nanomolar concentrations. Rocaglamide inhibits protein synthesis by targeting translation initiation factors such as eIF4A, leading to apoptosis in tumor cells through multiple mechanisms, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .
  • Insecticidal Properties: The compound has demonstrated significant insecticidal activity, making it a candidate for agricultural applications against pests .
  • Anti-inflammatory Effects: Rocaglamide also exhibits anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases .

The synthesis of rocaglamide has been approached through various methodologies:

  • Total Synthesis by Barry Trost (1990): Trost's method remains notable for achieving enantioselective synthesis using an intermolecular Michael addition followed by intramolecular reductive cyclization .
  • Recent Advances: More recent synthetic approaches have focused on improving yields and efficiency, utilizing techniques like Nazarov cyclization and photochemical methods for generating intermediates .

Rocaglamide's unique properties have led to various applications:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory activities, rocaglamide is being explored as a lead compound in drug development for cancer therapies and treatments for inflammatory conditions .
  • Agricultural Use: Its insecticidal properties suggest potential applications in pest control within agricultural settings, providing a natural alternative to synthetic pesticides .

Studies on rocaglamide interactions reveal its complex mechanism of action:

  • Inhibition of Translation Factors: Rocaglamide binds to eukaryotic translation initiation factors, disrupting protein synthesis pathways critical for cancer cell proliferation. This interaction is pivotal in its anticancer efficacy .
  • Signal Pathway Modulation: The compound affects several signaling pathways, including those involving Cdc25A and NF-kappa-B, which are crucial for cell cycle regulation and apoptosis induction in tumor cells .

Rocaglamide shares structural similarities with several other compounds within the flavagline class. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
SilvestrolSimilar cyclopenta[b]benzofuran coreAnticancer, inhibits eIF4AMore potent than rocaglamide in certain assays
Methyl RocaglateMethylated version of rocaglamideAntiproliferativeEnhanced solubility compared to rocaglamide
RocaglaolHydroxylated derivativeAnticancerExhibits different pharmacokinetic properties
DesmethylrocaglamideLacks methyl group at C-1Similar anticancer activityProvides insights into structure-activity relationships

Rocaglamide stands out due to its specific binding affinity for translation initiation factors and its multifaceted biological activities, making it a subject of extensive research in medicinal chemistry and pharmacology .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

505.21005233 g/mol

Monoisotopic Mass

505.21005233 g/mol

Heavy Atom Count

37

Appearance

White to off- white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FRG4N852F7

Mechanism of Action

Rocaglamide’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. The rocaglamide derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamide promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Rocaglamide’s inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamide also appears to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, it has been studied as an adjuvant in TRAIL-resistant cancers due to its ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies.

Other CAS

84573-16-0

Wikipedia

Rocaglamide

Dates

Modify: 2023-08-15
1: Luan Z, He Y, He F, Chen Z. Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation. Mol Med Rep. 2015 Jan;11(1):203-11. doi: 10.3892/mmr.2014.2718. Epub 2014 Oct 21. PubMed PMID: 25333816; PubMed Central PMCID: PMC4237083.
2: Duong NT, Edrada-Ebel R, Ebel R, Lin W, Duong AT, Dang XQ, Nguyen NH, Proksch P. New rocaglamide derivatives from Vietnamese Aglaia species. Nat Prod Commun. 2014 Jun;9(6):833-4. PubMed PMID: 25115092.
3: Pan L, Woodard JL, Lucas DM, Fuchs JR, Kinghorn AD. Rocaglamide, silvestrol and structurally related bioactive compounds from Aglaia species. Nat Prod Rep. 2014 Jul;31(7):924-39. doi: 10.1039/c4np00006d. Epub 2014 May 2. Review. PubMed PMID: 24788392; PubMed Central PMCID: PMC4091845.
4: Becker MS, Schmezer P, Breuer R, Haas SF, Essers MA, Krammer PH, Li-Weber M. The traditional Chinese medical compound Rocaglamide protects nonmalignant primary cells from DNA damage-induced toxicity by inhibition of p53 expression. Cell Death Dis. 2014 Jan 16;5:e1000. doi: 10.1038/cddis.2013.528. PubMed PMID: 24434508; PubMed Central PMCID: PMC4040689.
5: Neumann J, Boerries M, Köhler R, Giaisi M, Krammer PH, Busch H, Li-Weber M. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints. Int J Cancer. 2014 Apr 15;134(8):1991-2002. doi: 10.1002/ijc.28521. Epub 2013 Oct 21. PubMed PMID: 24150948.
6: El-Neketi M, Ebrahim W, Duong NT, Gedara S, Badria F, Saad HE, Müller WE, Proksch P. Cytotoxic rocaglamide derivatives from Aglaia duppereana. Z Naturforsch C. 2013 Jul-Aug;68(7-8):269-74. PubMed PMID: 24066511.
7: Sadlish H, Galicia-Vazquez G, Paris CG, Aust T, Bhullar B, Chang L, Helliwell SB, Hoepfner D, Knapp B, Riedl R, Roggo S, Schuierer S, Studer C, Porco JA Jr, Pelletier J, Movva NR. Evidence for a functionally relevant rocaglamide binding site on the eIF4A-RNA complex. ACS Chem Biol. 2013 Jul 19;8(7):1519-27. doi: 10.1021/cb400158t. Epub 2013 May 7. PubMed PMID: 23614532; PubMed Central PMCID: PMC3796129.
8: Malona JA, Cariou K, Spencer WT 3rd, Frontier AJ. Total synthesis of (±)-rocaglamide via oxidation-initiated Nazarov cyclization. J Org Chem. 2012 Feb 17;77(4):1891-908. doi: 10.1021/jo202366c. Epub 2012 Jan 26. PubMed PMID: 22283818; PubMed Central PMCID: PMC3306619.
9: Rodrigo CM, Cencic R, Roche SP, Pelletier J, Porco JA. Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies. J Med Chem. 2012 Jan 12;55(1):558-62. doi: 10.1021/jm201263k. Epub 2011 Dec 19. PubMed PMID: 22128783; PubMed Central PMCID: PMC3263355.
10: Giaisi M, Köhler R, Fulda S, Krammer PH, Li-Weber M. Rocaglamide and a XIAP inhibitor cooperatively sensitize TRAIL-mediated apoptosis in Hodgkin's lymphomas. Int J Cancer. 2012 Aug 15;131(4):1003-8. doi: 10.1002/ijc.26458. Epub 2011 Nov 8. PubMed PMID: 21952919.
11: Cai XH, Xie B, Guo H. Progress in the total synthesis of rocaglamide. ISRN Org Chem. 2011 Apr 4;2011:239817. doi: 10.5402/2011/239817. Review. PubMed PMID: 24052818; PubMed Central PMCID: PMC3767207.
12: Bleumink M, Köhler R, Giaisi M, Proksch P, Krammer PH, Li-Weber M. Rocaglamide breaks TRAIL resistance in HTLV-1-associated adult T-cell leukemia/lymphoma by translational suppression of c-FLIP expression. Cell Death Differ. 2011 Feb;18(2):362-70. doi: 10.1038/cdd.2010.99. Epub 2010 Aug 13. PubMed PMID: 20706274; PubMed Central PMCID: PMC3131883.
13: Malona JA, Cariou K, Frontier AJ. Nazarov cyclization initiated by peracid oxidation: the total synthesis of (+/-)-rocaglamide. J Am Chem Soc. 2009 Jun 10;131(22):7560-1. doi: 10.1021/ja9029736. PubMed PMID: 19445456; PubMed Central PMCID: PMC2732401.
14: Zhu JY, Giaisi M, Köhler R, Müller WW, Mühleisen A, Proksch P, Krammer PH, Li-Weber M. Rocaglamide sensitizes leukemic T cells to activation-induced cell death by differential regulation of CD95L and c-FLIP expression. Cell Death Differ. 2009 Sep;16(9):1289-99. doi: 10.1038/cdd.2009.42. Epub 2009 Apr 17. PubMed PMID: 19373244.
15: Giese MW, Moser WH. Stereoselective synthesis of the rocaglamide skeleton via a silyl vinylketene formation/[4 + 1] annulation sequence. Org Lett. 2008 Oct 2;10(19):4215-8. doi: 10.1021/ol801435j. Epub 2008 Aug 28. PubMed PMID: 18754622.
16: Zhu JY, Lavrik IN, Mahlknecht U, Giaisi M, Proksch P, Krammer PH, Li-Weber M. The traditional Chinese herbal compound rocaglamide preferentially induces apoptosis in leukemia cells by modulation of mitogen-activated protein kinase activities. Int J Cancer. 2007 Oct 15;121(8):1839-46. PubMed PMID: 17565740.
17: Chumkaew P, Kato S, Chantrapromma K. Potent cytotoxic rocaglamide derivatives from the fruits of Amoora cucullata. Chem Pharm Bull (Tokyo). 2006 Sep;54(9):1344-6. PubMed PMID: 16946551.
18: Proksch P, Giaisi M, Treiber MK, Palfi K, Merling A, Spring H, Krammer PH, Li-Weber M. Rocaglamide derivatives are immunosuppressive phytochemicals that target NF-AT activity in T cells. J Immunol. 2005 Jun 1;174(11):7075-84. PubMed PMID: 15905551.
19: Bringmann G, Mühlbacher J, Messer K, Dreyer M, Ebel R, Nugroho BW, Wray V, Proksch P. Cyclorocaglamide, the first bridged cyclopentatetrahydrobenzofuran, and a related "open chain" rocaglamide derivative from Aglaia oligophylla. J Nat Prod. 2003 Jan;66(1):80-5. PubMed PMID: 12542350.
20: Baumann B, Bohnenstengel F, Siegmund D, Wajant H, Weber C, Herr I, Debatin KM, Proksch P, Wirth T. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells. J Biol Chem. 2002 Nov 22;277(47):44791-800. Epub 2002 Sep 16. PubMed PMID: 12237314.

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